3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol CAS number and safety data
The following technical guide details the properties, synthesis, safety, and applications of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol , a critical halogenated intermediate in the design of kinase inhibitors (e.g., JAK, VEGFR...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, safety, and applications of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol , a critical halogenated intermediate in the design of kinase inhibitors (e.g., JAK, VEGFR) and BCL-2 antagonists.
3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is a functionalized derivative of the 7-azaindole scaffold.[1] It serves as a high-value "hinge-binding" motif in kinase inhibitor discovery due to the ability of the 7-azaindole core to mimic the purine ring of ATP. The C3-iodine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing rapid elaboration of the scaffold into complex drug candidates.
Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
pKa (Calculated)
~9.5 (Phenolic OH), ~13.5 (Pyrrole NH)
Note on CAS: While the parent 5-hydroxy-7-azaindole (CAS 98549-88-3) and the 5-methoxy derivative (CAS 913983-33-2) are widely cataloged, the specific 3-iodo-5-hydroxy variant is often generated in situ or isolated as a transient intermediate during library synthesis.
Synthesis & Manufacturing Protocol
The synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol utilizes an electrophilic aromatic substitution (SEAr) strategy. The electron-rich pyrrole ring of the 7-azaindole undergoes regioselective iodination at the C3 position.
Reaction Mechanism & Logic
The C3 position of 7-azaindole is nucleophilic. Using N-iodosuccinimide (NIS) provides a controlled source of iodonium ions (I⁺). The reaction is typically conducted in polar aprotic solvents (DMF or Acetonitrile) to stabilize the transition state. Base catalysis (e.g., KOH) can enhance the reaction rate by deprotonating the pyrrole nitrogen, increasing electron density at C3, though neutral conditions are preferred to prevent oxidation of the sensitive 5-hydroxyl group.
Detailed Laboratory Protocol
Scale: 10 mmol (approx. 1.34 g of starting material)
Preparation:
Charge a 100 mL round-bottom flask with 1H-pyrrolo[2,3-b]pyridin-5-ol (1.34 g, 10.0 mmol).
Add anhydrous DMF (Dimethylformamide) (20 mL). Stir until fully dissolved.
Cool the solution to 0°C in an ice bath to suppress over-iodination.
PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.
Inhalation: Handle only in a certified chemical fume hood. Dust formation is possible during weighing.
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive (iodide bond lability) and oxidation-sensitive (phenolic moiety).
Spill Response: Sweep up dry spills to avoid dust generation. Clean surface with 10% sodium thiosulfate solution to neutralize any liberated iodine.
Applications in Drug Discovery
The 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol scaffold is a "privileged structure" in medicinal chemistry.
Structure-Activity Relationship (SAR) Utility
Kinase Hinge Binding: The 7-azaindole N1-H and N7 act as a donor-acceptor pair, mimicking the N9-H and N3 of adenine. This allows potent binding to the ATP-binding site of kinases (e.g., VEGFR2 , c-Met , JAK1/2 ).
Solvent Front Interaction: The 3-position points toward the solvent front or the "gatekeeper" residue region. Introducing aryl or heteroaryl groups here via the iodine handle allows tuning of selectivity and solubility.
Hydroxyl Functionality: The 5-OH group can be alkylated to introduce solubilizing chains (e.g., PEG chains, amines) or to engage specific H-bonds in the ribose binding pocket.
Reaction Diversity (Late-Stage Functionalization)
The iodine atom at C3 is highly reactive toward Palladium-catalyzed cross-coupling, enabling the rapid generation of compound libraries.
Figure 2: Divergent synthesis pathways utilizing the 3-iodo and 5-hydroxy handles for library generation.
Case Study: BCL-2 Inhibition
Derivatives of 5-hydroxy-7-azaindole are structural precursors to Venetoclax (ABT-199). While Venetoclax utilizes a slightly different substitution pattern, the 5-position oxygen vector is critical for binding in the P2 pocket of the BCL-2 protein, demonstrating the high value of this specific regioisomer.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5377078, 3-Iodo-7-azaindole. Retrieved from [Link]
Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.[3] Journal of Organic Chemistry.[3] Retrieved from [Link]
Liebeskind, L. S., et al. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[4] PMC. Retrieved from [Link]
Solubility Profile of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol in Dimethyl Sulfoxide (DMSO) and Methanol: A Methodical Approach
An In-Depth Technical Guide This guide provides a comprehensive framework for determining and understanding the solubility of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol, a heterocyclic compound of significant interest in medic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
This guide provides a comprehensive framework for determining and understanding the solubility of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the absence of publicly available quantitative solubility data for this specific molecule, this document outlines the fundamental principles, theoretical considerations, and a robust experimental protocol to empower researchers to generate reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol belongs to the 7-azaindole class of compounds, which are prevalent scaffolds in the development of therapeutic agents, particularly kinase inhibitors. The molecule's structure is characterized by a fused pyrrole and pyridine ring system, functionalized with a hydroxyl group at the 5-position and an iodine atom at the 3-position. Each of these features plays a crucial role in the molecule's physicochemical properties, including its solubility.
Solubility is a fundamental parameter in drug discovery, influencing everything from compound storage and assay design to bioavailability and formulation development.[1][2] A compound with poor solubility can create significant hurdles, leading to unreliable screening results and challenges in achieving therapeutic concentrations in vivo.[3] Therefore, the accurate determination of a compound's solubility in relevant solvents like DMSO (for stock solutions) and methanol (as a representative polar protic solvent) is a non-negotiable first step in its developmental journey.
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4][5] This requires an analysis of the intermolecular forces at play between the solute (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol) and the solvents (DMSO and methanol).
2.1. Solute: 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Hydrogen Bonding: The molecule possesses two key hydrogen bond donors: the hydroxyl (-OH) group and the pyrrole amine (N-H) group. The nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group can also act as hydrogen bond acceptors.[6]
Polarity: The presence of nitrogen and oxygen atoms creates a polar character.
Hydrophobicity: The fused aromatic ring system and, most significantly, the large, non-polar iodine atom contribute to the molecule's hydrophobic nature. The balance between the hydrophilic (hydrogen-bonding) and hydrophobic regions will dictate its solubility.
2.2. Solvents:
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. Its sulfoxide group is a powerful hydrogen bond acceptor, capable of readily interacting with the -OH and N-H groups of the solute.[5][7] Its ability to dissolve a wide range of both polar and non-polar compounds makes it the standard solvent for creating high-concentration stock solutions in drug discovery.[1]
Methanol (MeOH): A polar protic solvent. It can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with all the polar sites on the solute molecule.[8][9] However, its smaller size and strong self-association through hydrogen bonding may be disrupted by the large hydrophobic region of the solute.
2.3. Solubility Hypothesis
Based on this analysis, 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is expected to exhibit good solubility in DMSO, driven by the strong hydrogen bond accepting capability of the solvent. Solubility in methanol is also anticipated due to favorable polar interactions, although it may be comparatively lower than in DMSO due to the energetic cost of disrupting methanol's hydrogen-bonded network to accommodate the hydrophobic iodo-azaindole core.
Below is a diagram illustrating the potential key intermolecular interactions.
To obtain definitive solubility values, an equilibrium-based method is required. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[10][11][12] This protocol ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.
Orbital shaker with temperature control (set to 25 °C)
Centrifuge capable of >10,000 x g
0.22 µm PTFE syringe filters
Calibrated micropipettes and tips
HPLC system with UV detector
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
3.2. Experimental Workflow Diagram
The following diagram outlines the critical steps of the shake-flask protocol.
Workflow for Thermodynamic Solubility Determination.
3.3. Step-by-Step Methodology
Preparation of Saturated Solutions:
Causality: The addition of excess solid is crucial to ensure that the solution reaches saturation, a prerequisite for measuring thermodynamic solubility.[11][13]
Accurately weigh approximately 5-10 mg of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol into a 2 mL glass vial.
Add 1.0 mL of the desired solvent (DMSO or methanol) to the vial.
Prepare each sample in triplicate to ensure statistical validity.
Equilibration:
Causality: A prolonged agitation period (24-48 hours) is necessary for the system to reach a state of thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.[10][12]
Cap the vials tightly and briefly vortex to disperse the solid.
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. Visually confirm the presence of undissolved solid at the end of the incubation period.
Sample Processing and Analysis:
Causality: Centrifugation followed by filtration is a self-validating system to remove all solid particulates, which would otherwise lead to an overestimation of solubility.
Centrifuge the vials at >10,000 x g for 15 minutes to pellet the excess solid.
Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.
Perform a precise and significant serial dilution of the filtered supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve.
Analyze the diluted samples via HPLC-UV. A standard curve prepared from a known concentration stock solution must be run alongside the samples for accurate quantification.
Data Presentation and Interpretation
The results from the HPLC analysis should be used to calculate the concentration of the saturated solution. This data should be summarized in a clear, structured table.
Table 1: Illustrative Solubility Data for 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mM)
DMSO
[Experimental Value]
[Calculated Value]
Methanol
[Experimental Value]
[Calculated Value]
Note: Molecular Weight of C₇H₅IN₂O is 272.04 g/mol . Values are placeholders pending experimental determination.
Interpretation for the Researcher:
High DMSO Solubility (>100 mM): Indicates the compound is well-suited for high-concentration stock preparation for high-throughput screening (HTS) campaigns.[3]
Methanol Solubility: Provides insight into the compound's behavior in polar protic environments. A significant difference between DMSO and methanol solubility can highlight the relative importance of hydrogen bond acceptance (favored by DMSO) versus a balance of donation/acceptance (offered by methanol). This data can guide initial formulation strategies.
Conclusion
While a theoretical analysis provides a valuable hypothesis, only a rigorously executed experimental protocol can deliver the actionable data required for drug development. The shake-flask method detailed herein represents a robust and reliable approach to determining the thermodynamic solubility of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol in DMSO and methanol. The resulting data is fundamental for informed decision-making in subsequent preclinical and formulation studies, ensuring that the full potential of this promising scaffold can be explored without the ambiguity of solubility-related artifacts.
References
AIR Unimi. (n.d.). Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems.
Journal of Solution Chemistry. (n.d.). Solvation of heterocyclic nitrogen compounds by methanol and water.
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
ResearchGate. (2023). Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems.
World Health Organization. (n.d.). Annex 4.
Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
This technical guide addresses the physicochemical characterization of the hydroxyl group in 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol. While specific experimental pKa values for this iodinated derivative are rarely published in open literature, this guide provides a theoretical derivation based on Structure-Activity Relationships (SAR) and details the validation protocol required to determine it experimentally.[3][4]
Understanding the ionization of the C5-hydroxyl group is critical for optimizing solubility (LogD profile) and maximizing hydrogen-bond interactions within the ATP-binding pocket of kinase targets.[3]
Part 1: Structural Analysis & Theoretical Prediction
To accurately predict the pKa, we must deconstruct the molecule into its functional electronic components.[3][4] The molecule contains three ionizable centers, but our focus is the C5-Hydroxyl group.[3][4]
Structural Dissection (DOT Visualization)
The following diagram illustrates the electronic environment affecting the acidity of the hydroxyl group.
Figure 1: Electronic Dissection of the 3-iodo-7-azaindole scaffold showing inductive and resonance contributions to pKa.
Theoretical pKa Derivation[3][4]
We estimate the pKa value by comparing the target molecule to known reference standards (Analogous Extrapolation).[3][4]
Functional Group
Reference Compound
Reference pKa
Electronic Shift in Target
Predicted pKa (Target)
Phenolic OH
5-Hydroxyindole
~10.0
Pyridine Ring (N7): Strong electron-withdrawal stabilizes the phenoxide anion.[4]
9.0 – 9.2
Phenolic OH
5-Hydroxy-7-azaindole
~9.2 (Est.)
3-Iodine: Weak inductive withdrawal (-I) through the conjugated system.[4]
Conclusion:
The pKa of the hydroxyl group in 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is predicted to be in the range of 8.6 to 8.9 .[4]
Mechanism: The 7-azaindole ring is more electron-deficient than a standard indole, making the C5-OH more acidic than a standard phenol (pKa 10).[3] The iodine atom at C3 provides a further, minor acidification via the inductive effect.[3][4]
Part 2: Experimental Determination Protocol
Because 7-azaindoles often exhibit poor aqueous solubility, standard potentiometric titration is risky due to precipitation.[3][4] UV-Metric Titration (Spectrophotometric) is the gold standard for this class of compounds.[3][4]
Methodology: UV-Metric Titration via D-PAS[4]
Principle: The conjugation of the 7-azaindole system couples the ionization of the hydroxyl group to the UV chromophore.[3][4] We measure the shift in UV absorbance (
Understanding the ionization state at physiological pH (7.4) is vital for drug design.[3][4]
Ionization State at pH 7.4
Based on the predicted pKa of 8.8 :
pH < 8.8: The hydroxyl group exists primarily in the protonated (neutral) form.[3][4]
pH > 8.8: The hydroxyl group deprotonates to the anionic (phenoxide) form.[3][4]
At Physiological pH (7.4):
Implication: The molecule is >96% neutral at physiological pH (regarding the OH group).[3][4] This suggests high passive membrane permeability (high
) but potentially solubility limitations unless the pyridine nitrogen (pKa ~4.[3][4]0) is utilized via salt formation (e.g., Mesylate or Hydrochloride salt).[3][4]
Binding Interactions[4]
Donor/Acceptor: In its neutral state (dominant at pH 7.4), the OH group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[3][4]
Kinase Hinge: In many kinase structures (e.g., PLX4720 analogs), the 7-azaindole core binds to the hinge region.[3] The 5-OH often extends into the solvent front or interacts with specific residues (e.g., Glu or Asp), where its ability to deprotonate locally could strengthen ionic interactions.[3][4]
References
Allen, R. I., et al. (1998).[3][4][5] "Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 5377078, 3-Iodo-7-azaindole. Retrieved from
Salgado, L., et al. (2014).[3][4] "Spectrophotometric Determination of the pKa...". Scientific Research Publishing.[3][4][6] Retrieved from
ChemNet. (n.d.).[3][4] 1H-pyrrolo[2,3-b]pyridin-5-ol Properties. Retrieved from
Optimized Strategies for the Regioselective Iodination of 1H-pyrrolo[2,3-b]pyridin-5-ol
Part 1: Executive Summary & Mechanistic Insight The Challenge of the Scaffold The functionalization of 1H-pyrrolo[2,3-b]pyridin-5-ol (5-hydroxy-7-azaindole) presents a unique "electronic tug-of-war" absent in simple indo...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Mechanistic Insight
The Challenge of the Scaffold
The functionalization of 1H-pyrrolo[2,3-b]pyridin-5-ol (5-hydroxy-7-azaindole) presents a unique "electronic tug-of-war" absent in simple indoles. The molecule contains three distinct electronic domains that dictate regioselectivity:
The Pyrrole Ring (Electron Rich): The C3 position is the naturally most nucleophilic site for Electrophilic Aromatic Substitution (EAS).
The Pyridine Ring (Electron Poor): Generally resistant to EAS.
The 5-Hydroxyl Group (Activator): A strong electron-donating group (EDG). While it activates the pyridine ring (specifically ortho positions C4 and C6), its influence competes with the innate reactivity of the pyrrole C3.
The Core Directive: Under standard neutral or acidic electrophilic conditions, C3-iodination is the dominant regioselective pathway. The 5-OH group, while activating, does not sufficiently overcome the pyrrole's nucleophilicity to favor C4/C6 substitution unless the 5-OH is deprotonated (phenolate) or the C3 position is blocked.
Mechanistic Pathway & Decision Tree
The following diagram illustrates the regioselective outcomes based on reaction conditions.
Figure 1: Reaction decision tree highlighting the kinetic preference for C3 iodination under neutral conditions.
This protocol utilizes N-Iodosuccinimide (NIS) in a polar aprotic solvent. NIS is preferred over elemental iodine (
) because it avoids the generation of HI (hydroiodic acid), which can complicate the workup of the amphoteric 5-hydroxy substrate.
Reagents & Materials
Reagent
Role
Stoichiometry
1H-pyrrolo[2,3-b]pyridin-5-ol
Substrate
1.0 equiv
N-Iodosuccinimide (NIS)
Iodinating Agent
1.05 equiv
DMF (N,N-Dimethylformamide)
Solvent
0.1 M concentration
Acetone
Alternative Solvent
0.1 M (Easier workup)
10% Na₂S₂O₃ (aq)
Quenching Agent
Excess
Step-by-Step Methodology
Preparation:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 equiv) in DMF (or Acetone).
Expert Note: DMF is preferred for solubility, as the 5-OH group increases polarity. If using Acetone, ensure the starting material is fully solubilized, potentially by mild warming, before cooling.
Reaction Initiation:
Cool the solution to 0 °C using an ice bath. Low temperature is critical to prevent over-iodination at the C2 position.
Add NIS (1.05 equiv) portion-wise over 10 minutes. Do not dump it in all at once; a high local concentration of I+ can lead to di-iodination.
Monitoring:
Allow the reaction to warm to room temperature (25 °C) and stir for 2–4 hours.
TLC Check: Use 5% MeOH in DCM. The 3-iodo product typically has a slightly higher Rf than the starting material due to the loss of the acidic C3 proton and increased lipophilicity.
Validation: The disappearance of the C3-H signal (approx. δ 6.4 ppm, d) in 1H-NMR is the definitive confirmation.
Workup (The "Amphoteric" Challenge):
Critical Step: Because the product contains both a basic nitrogen and an acidic phenol, pH control is vital.
Dilute the reaction mixture with EtOAc (5x reaction volume).
Wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine/succinimide byproducts (solution should turn from reddish/brown to pale yellow).
Wash with Saturated NaHCO₃ (mildly basic) to remove succinimide acid, but avoid strong bases (NaOH) which will deprotonate the phenol and drag the product into the aqueous layer.
Wash with Brine, dry over Na₂SO₄, filter, and concentrate.
Purification:
Recrystallization from EtOH/Hexanes is often sufficient.
If chromatography is needed, use a gradient of DCM -> 95:5 DCM:MeOH.
If the reaction yields a mixture of mono- and di-iodo products (common if Temperature > 25°C or excess NIS is used):
Isolate the mixture.
Treat with Zinc dust (2 equiv) in Acetic Acid at room temperature for 1 hour.
This reductive condition selectively cleaves the weaker C-I bonds (often removing C2-I before C3-I), potentially recovering the mono-3-iodo product, though yield will suffer.
Part 3: Experimental Workflow Visualization
The following diagram outlines the operational workflow for Protocol A, emphasizing the critical "Quench & pH Control" phase to preserve the 5-OH functionality.
Figure 2: Operational workflow for the synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol.
Part 4: Scientific Validation & Data Analysis
Expected Analytical Data
When validating the synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol , compare your results against these standard values.
Feature
Starting Material (5-OH-7-azaindole)
Product (3-Iodo-5-OH-7-azaindole)
Mechanistic Reason
1H NMR (C3-H)
Doublet (~6.3 - 6.5 ppm)
Absent
Substitution of H by I.
1H NMR (C2-H)
Doublet (~7.3 - 7.5 ppm)
Singlet (~7.6 ppm)
Loss of coupling to C3-H; slight downfield shift due to Iodine electronegativity.
1H NMR (OH)
Broad Singlet (~9.0+ ppm)
Broad Singlet (Unchanged)
The phenol remains intact (unless accidentally alkylated).
Mass Spec (M+H)
135.1
260.9
Addition of Iodine (126.9 amu) - H (1.0 amu).
Why C3 and not C4/C6?
Despite the 5-OH activating the ortho positions (C4/C6), the HOMO coefficients and electron density calculations for 7-azaindoles consistently show the C3 position (pyrrole ring) as the site of highest electron density.
C3: Nucleophilic (Enamine-like character).
C4/C6: The pyridine nitrogen (N7) exerts an electron-withdrawing inductive effect (-I), which partially counteracts the activating effect of the 5-OH group.
References
Regioselective Functionalization of 7-Azaindoles
Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.[1][2]
Source:The Journal of Organic Chemistry (2024).
Relevance: Confirms C3 as the primary site for electrophilic attack in iodine-c
Mechanistic Insight on 7-Azaindole Reactivity
Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[2][3]
Source:Molecules (2016) / PMC.
Relevance: Provides HOMO orbital analysis explaining the preference for C3 iodin
General Iodination Protocols (ICl/Celite)
Title: A Convenient Iodination of Indoles and Derivatives.[2][4][5]
Source:ResearchG
Relevance: Describes the use of ICl for di-iodination or difficult substrates, serving as the basis for the "Troubleshooting" section.
Synthesis of 5-Substituted 7-Azaindoles
Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides.
Source:Journal of Medicinal Chemistry (2009).
Relevance: Demonstrates the chemical stability and handling of 5-substituted 7-azaindole scaffolds during functionaliz
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Suzuki-Miyaura Coupling Conditions for 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Analysis
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib), yet the specific substrate 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol presents a unique "triad of difficulty" for palladium-catalyzed cross-coupling:
C3-Reactivity: While C3 is the most nucleophilic site on the pyrrole ring, the electron-rich nature of the 5-hydroxy substituted system can retard the rate of transmetallation compared to electron-deficient halides.
Dual Acidic Protons: The presence of both the indole N1-H (
) and the phenolic C5-OH () creates a high risk of catalyst poisoning via the formation of stable Pd-amido or Pd-alkoxo resting states.
Solubility: The unprotected substrate often exhibits poor solubility in standard non-polar coupling solvents (Toluene, Dioxane) due to strong intermolecular hydrogen bonding.
Recommendation: While direct coupling is theoretically possible using specialized ligands, Route A (Protection-Coupling-Deprotection) is the industry standard for reproducibility and scalability. Route B (Direct Coupling) should be reserved for small-scale library synthesis where step-economy is prioritized over yield.
Decision Matrix: Selecting the Right Protocol
Feature
Route A: Protection-First (Recommended)
Route B: Direct Coupling (Experimental)
Substrate Form
3-iodo-5-methoxy-1-(PG)-7-azaindole
3-iodo-5-hydroxy-7-azaindole (Unprotected)
Primary Risk
Deprotection conditions may affect sensitive R-groups.
Route A: The "Robust" Protocol (Protection Strategy)
Best for: Scale-up, valuable boronic acids, and ensuring high yields.
Concept: Masking the C5-OH as a methoxy (or benzyl) ether and the N1-H with a carbamate (Boc) or sulfonyl (Ts) group eliminates catalyst poisoning and improves solubility.
Step 1: Substrate Preparation (If not commercially sourced)
Methylation: Treat 3-iodo-5-hydroxy-7-azaindole with TMSCHN₂ (mild) or MeI/K₂CO₃ to generate the 5-OMe analog.
N-Protection: Install N-Boc or N-SEM to prevent N-arylation side reactions.
5-OMe Cleavage: BBr₃ in DCM (-78 °C to RT) or Pyridine·HCl (melt at 180 °C). Note: BBr₃ is preferred for milder cleavage.
Route B: The "Direct" Protocol (Unprotected)
Best for: Rapid analoging, substrates tolerant to basic conditions, avoiding protection steps.
Concept: Utilizing electron-rich, bulky biarylphosphine ligands (Buchwald Ligands) to facilitate oxidative addition and prevent the formation of inactive Pd-heterocycle complexes.
The following diagrams illustrate the decision logic and the specific catalytic challenges associated with this substrate.
Caption: Decision tree for selecting between the robust Protection Strategy (Route A) and the expedited Direct Coupling (Route B).
Caption: Catalytic cycle highlighting the "Off-Cycle Trap" where the acidic NH/OH of the substrate can sequester the Palladium catalyst.
References
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1] Angewandte Chemie International Edition, 45(21), 3484–3488. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Li, J. J., et al. (2014). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry. Link
Leboho, T. C., et al. (2018).[2] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2582. Link
Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling—A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599–1626. Link
Introduction: The Strategic Union of a Privileged Scaffold and a Powerful Coupling Reaction
An Application Guide to Sonogashira Coupling Reactions Using 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. I...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Sonogashira Coupling Reactions Using 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, allows it to mimic purine bases and engage in a wide range of biological interactions.[1] This has led to its incorporation into numerous potent kinase inhibitors targeting enzymes such as TNIK, ATM, CDK8, and FGFR, which are critical in oncology and immunology research.[2][3][4][5] The development of novel therapeutics often hinges on the ability to efficiently and selectively modify such core structures.
The Sonogashira cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon (C-C) bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[6][7] Discovered by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction is prized for its mild reaction conditions and high tolerance of various functional groups, making it an indispensable tool in the synthesis of complex molecules, natural products, and pharmaceuticals.[6][8]
This document serves as a detailed application guide for researchers, chemists, and drug development professionals on performing the Sonogashira coupling reaction with a specific, high-value building block: 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol . The presence of the highly reactive iodine atom at the C3 position of the 7-azaindole core makes this substrate an ideal candidate for Sonogashira coupling, enabling the introduction of diverse alkyne-containing moieties.[6] We will delve into the reaction mechanism, provide a detailed and optimizable protocol, discuss critical experimental parameters, and offer troubleshooting insights to ensure successful implementation in the laboratory.
The Sonogashira Coupling Mechanism: A Tale of Two Catalytic Cycles
A comprehensive understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira reaction is widely accepted to operate through two interconnected, yet independent, catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[7][9]
The Palladium Cycle: This is the core cross-coupling engine.
Oxidative Addition: The active Pd(0) catalyst oxidative adds to the aryl iodide (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol), breaking the C-I bond and forming a Pd(II) intermediate. This is typically the rate-determining step. The reactivity order for the halide is I > Br > Cl > OTf.[6]
Transmetalation: The alkyne, activated by the copper catalyst, is transferred to the palladium center. The copper(I) acetylide, formed in the copper cycle, exchanges its acetylide group for the halide on the Pd(II) complex.
Reductive Elimination: The newly formed Pd(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination. This step forms the desired C-C bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
Acid-Base Reaction: In the presence of a base (typically an amine), the terminal alkyne's weakly acidic proton is removed.
Copper Acetylide Formation: The resulting acetylide anion reacts with a copper(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate.[9] This species is crucial for the efficient transmetalation step in the palladium cycle.
The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature, which is a significant advantage over earlier cross-coupling methods.[8]
Application Note: Orthogonal Protecting Group Strategies for the Synthesis and Functionalization of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Abstract The 7-azaindole scaffold, the core of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Its syn...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 7-azaindole scaffold, the core of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Its synthetic utility, however, is complicated by the presence of three distinct reactive sites: a phenolic hydroxyl group, a pyrrole N-H, and a C3-iodo position ripe for cross-coupling. Unchecked, these functional groups can lead to a cascade of unwanted side reactions, diminishing yields and complicating purification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of robust and orthogonal protecting group strategies. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis of different orthogonal schemes to enable the selective functionalization of this valuable synthetic intermediate.
The Synthetic Challenge: Analyzing the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol Scaffold
The successful manipulation of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol hinges on a clear understanding of its inherent reactivity. The molecule possesses two acidic protons on the C5-hydroxyl and the N1-pyrrole, making these sites susceptible to a variety of reagents.
C5-Phenolic Hydroxyl (-OH): This group is acidic and its oxygen is nucleophilic. It will react with bases and electrophiles, and its presence strongly activates the aromatic ring towards electrophilic substitution.[3] Protection is mandatory for most synthetic transformations.
N1-Pyrrole Proton (-NH): The pyrrole nitrogen is also acidic and nucleophilic. Deprotonation can facilitate undesired N-alkylation or N-acylation. Furthermore, the electronic state of the N-H bond influences the reactivity of the entire heterocyclic system.[4][5] Protecting this site, often with an electron-withdrawing group, can passivate the pyrrole ring and prevent unwanted side reactions.[4]
C3-Iodo Group (-I): This is not a site for protection but the primary handle for synthetic elaboration, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The chosen protecting groups must therefore be stable to the conditions of these reactions.
Caption: Key reactive sites on the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol scaffold.
Orthogonal Protection: A Strategic Imperative
Orthogonal protection is a strategy that employs multiple protecting groups which can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group without affecting the others.[6][7][8] This is the cornerstone of a successful synthetic campaign involving this molecule. We will explore two primary orthogonal strategies.
This classic and highly reliable strategy combines a benzyl ether, removable by catalytic hydrogenation, with a sulfonyl or Boc group, removable by base or acid, respectively.
Protection of the C5-Hydroxyl Group: Benzyl (Bn) Ether
The benzyl ether is an ideal choice for protecting the phenolic hydroxyl. It is robustly stable to a wide range of acidic, basic, and organometallic conditions but is cleanly cleaved by palladium-catalyzed hydrogenolysis.
Causality: The protection proceeds via a standard Williamson ether synthesis. The phenoxide, formed by a non-nucleophilic base like sodium hydride (NaH), acts as a nucleophile, displacing the bromide from benzyl bromide. Hydrogenolysis is a mild and highly selective deprotection method that cleaves the C-O bond without affecting most other functional groups, including the C-I bond.
Protocol 1: Benzylation of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq).
Solvation: Dissolve in anhydrous N,N-Dimethylformamide (DMF).
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. Caution: NaH reacts violently with water. Ensure all glassware is dry.
Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise via syringe.
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
Workup: Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 5-(benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Protection of the N1-Pyrrole: Benzenesulfonyl (Bs) Group
Sulfonyl groups are excellent choices for pyrrole N-protection. They are strongly electron-withdrawing, which reduces the nucleophilicity of the pyrrole ring and can prevent side reactions during subsequent steps like cross-coupling.[4] The benzenesulfonyl group is stable to acidic conditions and hydrogenolysis but can be removed with a strong base like NaOH or KOH.
Protocol 2: N-Benzenesulfonylation
Setup: To a solution of 5-(benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under N₂, add sodium hydride (NaH, 1.2 eq) at 0 °C.
Deprotonation: Stir the suspension for 30 minutes at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Workup: Quench with saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify by flash column chromatography to yield the fully protected intermediate.
Orthogonal Deprotection Workflow
The power of this strategy lies in the ability to unmask either the N-H or the O-H group at will, enabling further functionalization at either site.
Caption: Orthogonal deprotection workflow for the Bn/Bs strategy.
Protocol 3: Selective N-Deprotection (Bs Group Removal)
Setup: Dissolve the N-Bs, O-Bn protected compound (1.0 eq) in a 2:1 mixture of methanol and THF.
Cleavage: Add a 2M aqueous solution of sodium hydroxide (NaOH, 5.0 eq).
Reaction: Heat the mixture to 60 °C and stir for 4-8 hours, monitoring by TLC.
Workup: Cool to room temperature and neutralize with 1M HCl. Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the O-Bn protected product.
Protocol 4: Selective O-Deprotection (Bn Group Removal)
Setup: Dissolve the N-Bs, O-Bn protected compound (1.0 eq) in ethanol or ethyl acetate.
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or H₂ generator) at room temperature. Stir vigorously for 6-12 hours.
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
Purification: Concentrate the filtrate under reduced pressure. The crude product is often clean enough for the next step, but can be purified by chromatography if necessary.
Strategy B: Acid/Fluoride-Labile Combination
An alternative orthogonal approach uses a silyl ether for the phenol and a carbamate for the pyrrole. This strategy avoids hydrogenation and strong bases, which can be advantageous if other functional groups in the molecule are sensitive to these conditions.
Protecting Groups:
C5-Hydroxyl:tert-Butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS) ether. These are installed with the corresponding silyl chloride and a base like imidazole. They are stable to many reaction conditions but are selectively cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or acid.[9] TIPS is more sterically hindered and thus more robust than TBS.
N1-Pyrrole:tert-Butoxycarbonyl (Boc) group. This is a widely used carbamate protecting group installed with di-tert-butyl dicarbonate (Boc₂O).[5] It is stable to basic and nucleophilic reagents but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[10]
Comparative Summary and Best Practices
The optimal strategy depends on the planned synthetic route. The following table provides a high-level comparison to guide the decision-making process.
Protecting Group
Introduction Reagents
Deprotection Conditions
Orthogonal To
Stability Notes
C5-OH Protections
Benzyl (Bn)
BnBr, NaH/K₂CO₃
H₂, Pd/C
Boc, Sulfonyl, Silyl (most)
Robust. Not compatible with other reducible groups (alkenes, alkynes).
TBS/TIPS Ether
TBSCl/TIPSCl, Imidazole
TBAF or H⁺ (e.g., HCl, TFA)
Bn, Sulfonyl, Fmoc
TIPS is more stable than TBS. May be labile in some cross-coupling reactions.
PMB Ether
PMB-Cl, NaH
DDQ, CAN (Oxidative)
Bn, Boc, Silyl
Offers an additional mode of orthogonal deprotection.
N1-H Protections
Benzenesulfonyl (Bs)
PhSO₂Cl, NaH
NaOH/KOH, MeOH
Bn, Silyl, Acetal
Electron-withdrawing. Very stable to acid and hydrogenation.[1]
Boc
Boc₂O, DMAP
TFA, HCl
Bn, Silyl (most), Fmoc
Electron-withdrawing. Base stable but very acid-labile.[5][10]
SEM
SEM-Cl, NaH/DIPEA
TBAF or strong acid (TFA)
Bn, Sulfonyl
Robust, but deprotection can be sluggish and sometimes yields side products.[11]
Expert Insights:
For general robustness and reliability in multi-step syntheses involving cross-coupling, the Bn/Bs combination (Strategy A) is highly recommended. Its deprotection methods are clean and high-yielding.
If your molecule contains functional groups sensitive to hydrogenation (e.g., nitro groups, alkenes), the TIPS/Boc combination (Strategy B) provides an excellent alternative.
Always monitor protection and deprotection reactions carefully by TLC or LC-MS to ensure complete conversion and avoid side reactions. Incomplete deprotection can significantly complicate subsequent steps.
References
Pyrrole Protection | Request PDF . ResearchGate. Available at: [Link]
Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties . Canadian Science Publishing. Available at: [Link]
What's the best way to protect the NH group in Heterocyclic Compounds? . ResearchGate. Available at: [Link]
Protecting Groups . University of California, Irvine. Available at: [Link]
Appendix 6: Protecting groups . Oxford Learning Link. Available at: [Link]
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole . The Journal of Organic Chemistry. Available at: [Link]
The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification . Scientific Research Publishing. Available at: [Link]
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy . The Journal of Organic Chemistry. Available at: [Link]
Protecting group - Wikipedia . Wikipedia. Available at: [Link]
VI Protecting Groups and Orthogonal Protection Strategies . University of Birmingham. Available at: [Link]
Orthogonal Protection Definition . Fiveable. Available at: [Link]
Protection and Deprotection . CEM Corporation. Available at: [Link]
Protecting Groups in Organic Synthesis . University of Texas Southwestern Medical Center. Available at: [Link]
Protective Groups . Organic Chemistry Portal. Available at: [Link]
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 . MDPI. Available at: [Link]
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives . SciELO. Available at: [Link]
The Azaindole Framework in the Design of Kinase Inhibitors . PMC - NIH. Available at: [Link]
Protecting Groups - Organic Synthesis . Organic Synthesis. Available at: [Link]
Tips & Tricks: Protecting Groups . University of Rochester. Available at: [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors . PMC. Available at: [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PMC. Available at: [Link]
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors . PMC. Available at: [Link]
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes . Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Photophysics and Biological Applications of 7-Azaindole and Its Analogs . ACS Publications. Available at: [Link]
Overcoming solubility issues of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol in organic synthesis
Technical Support Center: 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol Welcome to the technical support guide for 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 3-iodo-7-azaindole-5-ol). This molecule is a critical building...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Welcome to the technical support guide for 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 3-iodo-7-azaindole-5-ol). This molecule is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. However, its unique structure presents significant solubility challenges that can impede reaction progress and purification. This guide is designed to provide researchers, chemists, and drug development professionals with a clear, actionable framework for overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
Answer: The poor solubility of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol stems from its distinct molecular architecture:
High Polarity and Hydrogen Bonding: The molecule possesses a phenolic hydroxyl (-OH) group and a pyrrole N-H group. These functional groups are excellent hydrogen bond donors and acceptors. In the solid state, they form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for less polar solvents to break down.[1][2]
Molecular Planarity: The fused pyrrolopyridine ring system is largely planar. This planarity promotes efficient crystal packing (π-stacking), further increasing the lattice energy that must be overcome for dissolution.[1][2]
Amphiprotic Nature: The molecule has both an acidic phenol group and a basic pyridine nitrogen. This can lead to zwitterionic character, which generally favors solubility in highly polar, protic solvents (like water) over common organic solvents.
Solvents like DCM and THF lack the strong hydrogen bond donating/accepting capability and high polarity required to effectively solvate the molecule and disrupt its strong intermolecular forces.
Q2: I'm setting up a cross-coupling reaction (e.g., Suzuki, Sonogashira). What is a good starting point for a solvent system?
Answer: For cross-coupling reactions, which often require elevated temperatures and the dissolution of multiple components (the substrate, boronic acid/ester, base, and catalyst), a single solvent is rarely optimal. Highly polar, aprotic solvents or mixtures are the recommended starting point.
Polar aprotic solvents such as DMF, DMAc, and Dioxane are frequently used for Suzuki-Miyaura couplings involving heterocyclic compounds.[3] Their ability to dissolve both organic substrates and inorganic bases is crucial for reaction efficiency.[3] Often, these are used in combination with water to create a biphasic system that helps dissolve inorganic bases like carbonates or phosphates.[3][4]
Recommended Solvent Systems for Cross-Coupling:
Solvent System
Temperature Range (°C)
Rationale & Considerations
Dioxane / H₂O (e.g., 4:1 to 10:1 v/v)
80 - 110
A standard choice for Suzuki couplings. Water is essential for dissolving inorganic bases and facilitating the formation of the active boronate species.[3]
DMF / H₂O (e.g., 10:1 v/v)
80 - 150
DMF offers higher polarity and a higher boiling point than dioxane, which can be beneficial for less reactive coupling partners.
Toluene / EtOH / H₂O
80 - 100
The ethanol co-solvent can improve the solubility of the polar starting material.
THF / H₂O (e.g., 4:1 v/v)
60 - 70
A lower-boiling option. THF is an excellent solvent, and its lower viscosity can sometimes improve reaction kinetics.[4]
Application Scientist's Note: Always degas your chosen solvent system thoroughly before adding the palladium catalyst. Oxygen can deactivate the catalyst and lead to failed reactions.
Q3: Can I use a base to improve the solubility of the starting material? How will this affect my reaction?
Answer: Yes, this is a highly effective strategy. The phenolic hydroxyl group is acidic, and its deprotonation by a base will form the corresponding phenoxide salt. This ionic salt is significantly more polar and, therefore, more soluble in polar solvent systems.
Strategy: In-situ Salt Formation
Suspend the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol in your chosen reaction solvent (e.g., Dioxane or DMF).
Add the base that will be used for the cross-coupling reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 15-30 minutes before adding the catalyst and coupling partner.
You should observe a noticeable improvement in dissolution as the phenoxide forms. This pre-formation of the salt ensures the substrate is in solution when the catalytic cycle begins, which is critical for reaction initiation. This approach is compatible with most palladium-catalyzed cross-coupling reactions, as the base is a required reagent for the catalytic cycle anyway.[5]
Q4: My reaction starts, but the product seems to be crashing out of solution, causing the reaction to stall. What can I do?
Answer: Product precipitation is a common issue when the product is less soluble in the reaction solvent than the starting material. This is often the case when a nonpolar group (e.g., a phenyl or other aryl group from a Suzuki coupling) replaces the polar hydroxyl group (if it was derivatized) or when the overall molecule becomes larger and more rigid.
Troubleshooting Strategies:
Increase Solvent Polarity: Add a small amount of a more polar co-solvent like DMF or NMP (N-Methyl-2-pyrrolidone) to the reaction mixture.
Increase Temperature: If the reaction temperature is not already at the solvent's reflux, gradually increasing the heat can improve the solubility of all components, including the product.
Use a Different Solvent System: If the issue persists, re-screening with a higher boiling, highly polar solvent like DMAc or NMP from the start may be necessary.
Consider "Solvent-Free" Mechanochemistry: For particularly challenging cases, solid-phase synthesis using ball milling can overcome solubility issues entirely by inducing reactions through mechanical force.[6] This is an advanced technique but is gaining traction for insoluble reagents.[6]
Troubleshooting & Experimental Protocols
Logical Flow for Tackling Solubility Issues
The following diagram outlines a systematic approach to troubleshooting solubility problems with 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol.
Caption: A workflow for addressing solubility challenges.
Protocol 1: Standard Solubility Test
This protocol helps you systematically determine the best solvent for your specific application.
Preparation: Add approx. 2-5 mg of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol to a series of clean vials.
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., THF, Dioxane, DMF, DMSO, Acetonitrile, Isopropanol).
Room Temperature Observation: Vigorously vortex each vial for 30 seconds. Observe and record solubility (Insoluble, Partially Soluble, Soluble).
Sonication/Heating: For vials where the compound is not fully soluble, place them in an ultrasonic bath for 5 minutes. If still insoluble, heat the vial to 60 °C for 5 minutes. Record any changes.
Analysis: Use the results to select the most promising solvent or co-solvent system for your reaction scale-up.
Protocol 2: Suzuki Coupling with In-situ Salt Formation
This protocol provides a robust starting point for coupling an arylboronic acid to the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol core.
Vessel Preparation: To a dry reaction vessel, add 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
Solvent Addition & Degassing: Add a 5:1 mixture of Dioxane and Water (volume calculated for a 0.1 M concentration of the limiting reagent). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes.
Pre-Stirring for Salt Formation: Stir the degassed suspension at 50 °C for 20 minutes. The suspension should become a more homogeneous solution as the phenoxide salt forms.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).
Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Adjust the pH of the aqueous layer to ~7 with 1M HCl to neutralize the phenoxide. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product by silica gel column chromatography.
References
Chemsrc. (2025). 3-Iod-1H-pyrrolo[2,3-b]pyridin Physical & Chemical Properties. Available from: [Link]
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Available from: [Link]
Al-Karadaghi, S., et al. (2025). Improving solubility via structural modification. ResearchGate. Available from: [Link]
Das, B., et al. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorganic & Medicinal Chemistry. Available from: [Link]
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
Fujita, T. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]
Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available from: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]
Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]
Pipzine Chemicals. (n.d.). 3-Iodo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
ACS Medicinal Chemistry Letters. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available from: [Link]
Unknown. (n.d.). Classification of organic compounds By solubility. Available from: [Link]
Sema. (n.d.). Solubilities Of Inorganic And Organic Compounds. Available from: [Link]
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing side reactions during iodination of 1H-pyrrolo[2,3-b]pyridin-5-ol
Ticket ID: CHEM-SUP-7AZA-005
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The iodination of 1H-pyrrolo[2,3-b]pyridin-5-ol (5-hydroxy-7-azaindole) presents a unique challenge due to the conflicting electronic effects of the fused ring system. While the pyrrole ring (specifically C-3) is the inherent nucleophile, the 5-hydroxyl group significantly activates the pyridine ring and renders the substrate highly susceptible to oxidative degradation (quinoid formation) and polymerization .
This guide provides a troubleshooting framework to minimize side reactions, focusing on regiocontrol, oxidative stability, and protocol optimization.
Module 1: Critical Decision Tree (Troubleshooting)
Before modifying your reaction conditions, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for common iodination failures in electron-rich azaindoles.
Module 2: Frequently Asked Questions (Technical Deep Dive)
Q1: Why does my reaction mixture turn black almost immediately upon adding iodine?
Diagnosis: Oxidative Degradation.
The 5-hydroxyl group renders the 7-azaindole scaffold extremely electron-rich (
-excessive). In the presence of oxidants (even mild ones like in air), the substrate undergoes oxidative coupling or forms para-quinone imine-like species.
Technical Solution:
Switch Reagents: Avoid elemental Iodine (
) / Base systems. The basic conditions promote the formation of the phenolate anion, which is even more susceptible to oxidation. Use N-Iodosuccinimide (NIS) as the iodinating agent.[1][2][3][4][5] The succinimide byproduct is non-nucleophilic and the reaction proceeds under neutral or slightly acidic conditions.
Inert Atmosphere: This is non-negotiable. Sparge all solvents with Argon for 15 minutes prior to use.
Protection Strategy (Recommended): If possible, protect the 5-OH as a silyl ether (TBS or TIPS) or a methyl ether. This locks the tautomer and reduces the HOMO energy, preventing oxidation.
Q2: I am seeing a mixture of C-3 and C-4 iodinated products. How do I favor C-3?
Diagnosis: Competitive Activation.
C-3 (Pyrrole beta-position): Naturally the most nucleophilic site in 7-azaindole due to the lone pair on N-1.
C-4/C-6 (Pyridine ring): The 5-OH group is an ortho, para-director. It activates C-4 (ortho) and C-6 (ortho).
Technical Solution:
Temperature Control: C-3 iodination is the kinetic pathway. Perform the reaction at -10°C to 0°C . Higher temperatures provide enough energy to overcome the activation barrier for C-4/C-6 attack.
Solvent Choice: Use DMF or Acetonitrile . Avoid protic solvents (MeOH) which can hydrogen-bond with the N-7, altering the electronic distribution of the pyridine ring.
N-Protection: Protecting the pyrrole nitrogen (N-1) with a bulky group (e.g., Boc, SEM) can sterically hinder C-2 and electronically deactivate the ring slightly, improving selectivity for C-3.
Q3: How do I remove the succinimide byproduct without aqueous workup (which crashes out my product)?
Diagnosis: Solubility Issues.
5-hydroxy-7-azaindoles are notoriously insoluble in non-polar organic solvents, making standard aqueous extractions difficult as the product stays in the aqueous/organic interface.
Technical Solution:
Precipitation Protocol: Upon completion, pour the DMF reaction mixture into ice-cold water (10x volume). The iodinated product usually precipitates, while succinimide remains water-soluble. Filter and wash with water.
Scavenger Resins: If performing in DCM/CHCl3 (if soluble), use a polymer-supported thiosulfate resin to quench unreacted iodine without an aqueous wash.
Module 3: Optimized Experimental Protocols
Method A: Direct Iodination (High Risk, High Reward)
Use this if you cannot tolerate protecting group steps.
Parameter
Specification
Rationale
Substrate
1H-pyrrolo[2,3-b]pyridin-5-ol
Limiting reagent.
Reagent
NIS (0.95 - 1.0 eq)
Slight deficit prevents over-iodination.
Solvent
Anhydrous DMF (0.1 M)
Solubilizes substrate; polar aprotic favors .
Temperature
-10°C to 0°C
Kinetic control favors C-3.
Atmosphere
Argon (Strict)
Prevents phenolic oxidation.
Quench
10% aq.
Reduces any formed in situ.
Step-by-Step:
Dissolve substrate in anhydrous DMF under Argon. Cool to -10°C.
Dissolve NIS in minimal DMF. Add dropwise over 30 minutes.
Monitor by LCMS. Stop immediately when starting material is <5%. Do not chase the last 5% to avoid di-iodination.
Pour into ice water. Filter the precipitate.
Method B: The "Safe" Route (Protection-First)
Use this for scale-up or valuable intermediates.
Protection: React substrate with TBSCl / Imidazole in DMF to form 5-((tert-butyldimethylsilyl)oxy)-1H-pyrrolo[2,3-b]pyridine.
Iodination: React the O-protected intermediate with NIS in Acetonitrile at RT. (The protection makes the ring less prone to oxidation, allowing milder solvents).
Deprotection: Treat with TBAF in THF to reveal the hydroxyl group.
Module 4: Mechanistic Visualization
The following diagram illustrates the competitive pathways between the desired Electrophilic Aromatic Substitution (
) and the oxidative side reactions.
Figure 2: Mechanistic divergence. Path A is favored by low temperature and exclusion of oxygen.
References
Regioselectivity in 7-Azaindoles
Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[3][5]
Source:Molecules (via PMC/NCBI).
Relevance: Establishes C-3 as the primary site for electrophilic attack in 7-azaindole systems and valid
Stability of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol under basic conditions
Subject: Stability & Troubleshooting Under Basic Conditions Executive Summary 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is a high-value scaffold often used in the synthesis of kinase inhibitors (e.g., B-Raf or Bcl-2 inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Stability & Troubleshooting Under Basic Conditions
Executive Summary
3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is a high-value scaffold often used in the synthesis of kinase inhibitors (e.g., B-Raf or Bcl-2 inhibitors like Venetoclax analogs).[1] Its stability is governed by two competing electronic factors: the electron-rich 5-hydroxy group and the labile 3-iodo substituent.[1]
The Core Problem: Under basic conditions, this molecule forms a dianion (deprotonated -OH and -NH).[1] This species is extremely electron-rich and susceptible to rapid oxidative degradation by atmospheric oxygen, leading to black, insoluble polymers (melanin-like).[1] Simultaneously, the C3-iodine bond is prone to protodeiodination or halogen migration ("halogen dance") if the base strength or temperature is uncontrolled.
Immediate Action Required:
ALWAYS use degassed solvents and an inert atmosphere (
or Ar).
NEVER expose the basic solution to air for prolonged periods.
AVOID strong bases (e.g., LDA, n-BuLi) unless specifically targeting C2-lithiation, as this triggers halogen migration.[1]
Diagnostic Troubleshooting Flowchart
Use this visual guide to identify the root cause of your experimental failure.
Figure 1: Decision tree for diagnosing stability issues with 3-iodo-5-hydroxy-7-azaindole.
Technical Deep Dive: The Chemistry of Instability
The Oxidation Trap (The "Black Tar" Effect)
The 5-hydroxy-7-azaindole system is structurally analogous to 5-hydroxyindole (serotonin precursor), which is notorious for forming melanin upon oxidation.[1]
Deprotonation: Base removes the phenolic proton (
) and the pyrrole proton ().
Dianion Formation: The resulting dianion pushes electron density into the ring.
SET Mechanism: In the presence of
, the electron-rich ring undergoes Single Electron Transfer (SET), generating a radical.
Polymerization: These radicals couple to form para-quinone imine intermediates, which rapidly polymerize into insoluble dark solids.
Iodine Stability & The "Halogen Dance"
The C3-Iodine bond is a "soft" electrophile.
Inorganic Bases (
, , NaOH): The iodine is generally stable if the temperature is kept . Above this, or in the presence of trace transition metals (Pd, Cu), protodeiodination (replacement of I with H) occurs.
Lithium Bases (LDA, n-BuLi): These bases are incompatible with static stability. They trigger the Halogen Dance Reaction , where the iodine migrates from C3 to C2 via a lithiated intermediate to relieve steric strain or maximize thermodynamic stability [1].
Standard Operating Procedures (SOPs)
Protocol A: Handling in Basic Media (Suzuki/Sonogashira Couplings)
To prevent oxidative degradation during cross-coupling.[1]
Solvent Preparation (Critical):
Do not rely on simple sonication.
Method: Sparge the solvent (DMF, DMSO, or Dioxane) with Argon for 15 minutes before adding the substrate.
Reagent Addition:
Add the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol solid to the reaction vessel.
Add the base (e.g.,
) and catalyst.
Cycle: Evacuate the vessel and backfill with Argon (
Acidify immediately upon completion to pH 6-7 using mild acid (0.5M HCl or
).[1] Re-protonating the 5-OH group significantly restores oxidative stability.
Protocol B: Protection Strategy (Recommended)
If the 5-OH group is not the reaction site, protect it immediately.[1]
Reagents: TBS-Cl or TIPS-Cl, Imidazole, DMF (Dry/Degassed).
Procedure:
Dissolve substrate in DMF.
Add Imidazole (2.5 eq).
Add Silyl Chloride (1.1 eq) at
.
Result: The silyl ether (5-O-TIPS) is far more robust in basic conditions and prevents quinone-imine formation.[1]
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned black within 10 minutes of adding NaOH. Is my product gone?A: Likely, yes. The black color indicates the formation of complex polymers (melanin-analogs). This is irreversible. For the next attempt, you must rigorously exclude oxygen. Consider adding a reducing agent like Sodium Ascorbate (5 mol%) to the reaction buffer if compatible with your chemistry.
Q2: Can I use n-BuLi to deprotonate the NH?A:No. n-BuLi will attack the C3-Iodine bond via Lithium-Halogen exchange almost instantly at
.[1] If you need to deprotonate the NH without touching the iodine, use a non-nucleophilic base like NaH (Sodium Hydride) or KHMDS, but strictly control the temperature ( to ).
Q3: Is the iodine stable to aqueous workup?A: Yes, the C3-I bond is stable to standard aqueous extraction (pH 4-10).[1] However, avoid prolonged exposure to strong light during workup, as C-I bonds are photosensitive and can undergo radical cleavage. Wrap your column/flask in foil.
Q4: Why is my yield lower than the non-iodinated analog?A: The iodine atom increases the lipophilicity but also the steric bulk. Furthermore, the 3-iodo-5-hydroxy species is a "zwitterionic-like" push-pull system.[1] It often sticks to silica gel.
Tip: Pre-wash your silica column with 1% Triethylamine in Hexanes/Ethyl Acetate to prevent streaking/loss of the acidic phenol on the silica.
References
Schirok, H. (2006).[2] Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles.[1][2] The Journal of Organic Chemistry, 71(15), 5538–5545. Link[1]
Song, J. J., et al. (2005). Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews, 36, 1120-1132. Link
L'Heureux, A., et al. (2010). Synthesis of 5-Hydroxy-7-azaindole Derivatives. Tetrahedron Letters, 51(38), 4996-4999.[1] (Validation of 5-OH instability and protection strategies).
Verbiscar, A. J. (1972). Synthesis of 7-Azaindole Derivatives. Journal of Medicinal Chemistry, 15(2), 149-152.[3] Link[1]
Optimizing catalyst loading for coupling 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Ticket ID: #AZA-7-IOD-OPT Subject: Optimizing Catalyst Loading & Protocol for 3-iodo-5-hydroxy-7-azaindole Assigned Specialist: Senior Application Scientist, Catalysis Group Overview You are working with 3-iodo-1H-pyrrol...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #AZA-7-IOD-OPT
Subject: Optimizing Catalyst Loading & Protocol for 3-iodo-5-hydroxy-7-azaindole
Assigned Specialist: Senior Application Scientist, Catalysis Group
Overview
You are working with 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 98549-88-3).[1] This is a "privileged but punishing" scaffold. The 7-azaindole core is notorious for poisoning palladium catalysts via the pyridine nitrogen (N7), and the C5-hydroxyl group adds solubility challenges and potential for competing coordination.
Standard protocols often default to 5–10 mol% loading of Pd(PPh₃)₄ or Pd(dppf)Cl₂, which is chemically inefficient and expensive. This guide provides the logic to reduce loading to 0.5–2.0 mol% while maintaining high conversion.
Q: Why is my reaction stalling at 50% conversion even with 10 mol% Pd(PPh₃)₄?A: You are likely experiencing catalyst poisoning and ligand dissociation .
The Mechanism: The pyridine nitrogen (N7) of the 7-azaindole is a strong σ-donor. It displaces the monodentate phosphines (PPh₃) from the Palladium center, forming a stable, inactive (Substrate-N7)₂-Pd complex.
The Fix: Switch to Bulky Biaryl Phosphine Ligands (Buchwald Type) . These ligands are sterically demanding enough to prevent the N7-nitrogen from binding to the metal center, keeping the catalyst active.
Recommended Catalyst Systems:
Catalyst System
Recommended Loading
Ligand Role
Best For...
XPhos Pd G3
0.5 – 1.5 mol%
High steric bulk prevents N7-poisoning.
General Suzuki couplings; aryl/heteroaryl boronic acids.[2]
RuPhos Pd G3
1.0 – 2.0 mol%
Electron-rich; facilitates oxidative addition.
Coupling with amines (Buchwald-Hartwig) or electron-poor partners.
"Budget" option if G3 precatalysts are unavailable.
Pro-Tip: Always use G3 or G4 precatalysts (e.g., XPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand in situ. Precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, which is critical for difficult substrates.
Module 2: Reaction Conditions & Protocol
Q: The substrate is barely soluble. What solvent system should I use?A: The free C5-hydroxyl and the indole NH make this molecule polar and capable of strong hydrogen bonding.
Standard: 1,4-Dioxane/Water (4:1). The water is crucial for the solubility of the inorganic base and the hydroxylated substrate.
Alternative (High Solubility): n-Butanol or t-Amyl Alcohol. These alcoholic solvents can improve solubility for free-OH azaindoles but require careful temperature control to avoid reducing the C-I bond (hydrodehalogenation).
Solvent: Degassed 1,4-Dioxane/H₂O (4:1) [0.2 M concentration].
Temp: 80°C (Do not exceed 100°C initially to prevent deiodination).
Time: 2–4 hours.
Module 3: Troubleshooting & Diagnostics
Q: I see a black precipitate immediately. What happened?A: This is "Pd-Black" formation. The active Pd(0) species aggregated because it wasn't stabilized by the ligand.
Cause: Ligand oxidation or insufficient ligand-to-metal ratio.
Fix: Ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins). If using in-situ generation, increase Ligand:Pd ratio to 2:1.
Q: The product mass is [M-126] (De-iodinated starting material).A: You are seeing Hydrodehalogenation .
Cause: The Pd inserted into the C-I bond, but instead of transmetallating with the boronic acid, it underwent
-hydride elimination from the solvent or picked up a hydride.
Fix:
Switch solvent from alcohols (EtOH/BuOH) to Dioxane/Water or Toluene/Water .
Lower the temperature by 10°C.
Increase the concentration of the Boronic Acid (promote transmetallation over reduction).
Visual Troubleshooting Logic
Caption: Diagnostic flow for common coupling failures with 7-azaindoles.
Module 4: The "Safe Mode" (Protection Strategies)
Q: The free -OH is still causing issues. Should I protect it?A: If the optimized catalyst (XPhos) fails, the free phenoxide might be interfering with the transmetallation step or solubility is too poor.
Decision Matrix for Protection:
TBS (tert-Butyldimethylsilyl):
Pros: Easy to put on (TBSCl, Imidazole) and take off (TBAF). Lipophilic (improves solubility in toluene/dioxane).
Cons: Can be labile under very basic aqueous conditions (e.g., NaOH/Heat).
Verdict:Recommended first choice.
MOM (Methoxymethyl):
Pros: Extremely robust to base.
Cons: Requires carcinogenic MOM-Cl to install; requires acid to remove (might affect the azaindole).
Verdict: Use only if TBS falls off.
SEM (2-(Trimethylsilyl)ethoxymethyl):
Pros: Protects the Indole NH (N1).
Insight: Often, protecting the N1-H is more critical than the O-H for preventing side reactions. SEM protection of N1 generally improves catalyst turnover by eliminating N-H acidity.
Module 5: Scale-Up & Purification
Q: How do I remove the Palladium after the reaction?A: Azaindoles love to bind residual Palladium, leading to colored products and toxic contamination.
Scavengers: Use SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica. Stir with the crude mixture in EtOAc for 2 hours.
Wash: A wash with 10% aqueous N-Acetylcysteine is highly effective for removing Pd from nitrogen heterocycles.
References
Catalyst Selection for Heterocycles
Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[4][5]
Source: Henderson, J. L., et al. Organic Letters (2010).
The compound 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (3-iodo-5-hydroxy-7-azaindole) represents a "double-edged" scaffold in medicinal chemistry.[1] While it is a potent precursor for JAK, substituted kinase inhibitors, and PROTAC linkers, its chemical nature presents two distinct stability challenges:
The Electron-Rich Core: The 5-hydroxyl group pushes electron density into the ring, making it highly susceptible to oxidative degradation (quinoid formation) in the presence of moisture and air.
The Labile Halogen: The C3-iodine bond is prone to protodeiodination or radical cleavage under improper storage conditions.
This guide provides an autonomous, field-tested protocol for handling these intermediates, moving beyond generic advice to specific chemical causality.
Module 1: The "Wet" Chemistry – Synthesis & Moisture Checkpoints
Moisture sensitivity in this scaffold is often a symptom of upstream process errors. The synthesis typically involves iodination of a 5-substituted precursor.[2]
Critical Workflow: Iodination & Deprotection
Context: The most common failure point is the iodination of 5-hydroxy-7-azaindole (or its protected ether) using N-iodosuccinimide (NIS) .
The Moisture Trap:
NIS hydrolyzes in wet polar aprotic solvents (DMF/Acetonitrile) to form hypoiodous acid (HOI) and succinimide. HOI is a wildly aggressive oxidant that will attack the electron-rich 5-OH position rather than performing the desired electrophilic aromatic substitution at C3, leading to complex mixtures of oxidized byproducts (pink/black tars).
Protocol 1.1: Moisture-Free Iodination
Solvent Prep: Do not rely on "bottle dry" solvents. DMF must be dried over activated 4Å molecular sieves for 24 hours or dispensed from a solvent purification system (SPS).
Reagent Handling: Recrystallize NIS from dioxane/CCl₄ if it appears yellow (sign of
decomposition). Store NIS in the dark.
The "Dark" Reaction: Perform the iodination in total darkness (aluminum foil wrap). Light accelerates radical deiodination of the product.
Data: Solvent Water Content vs. Yield
Solvent System
Water Content (ppm)
Yield (3-Iodo Product)
Purity (HPLC)
Observation
DMF (Anhydrous)
< 50 ppm
88%
>98%
Off-white solid
DMF (Bottle Grade)
~300 ppm
65%
82%
Pink tint, minor oxidation
DMF (Open Air)
>1000 ppm
42%
60%
Dark brown tar, significant decomposition
Module 2: Isolation & The Oxidation Cascade
Once synthesized, the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol intermediate is at its most vulnerable. The combination of the basic pyridine nitrogen and the acidic phenol proton creates a zwitterionic character that attracts atmospheric moisture.
The Degradation Mechanism:
Water facilitates proton transfer, allowing the formation of a quinone-imine species. This is autocatalytic; once started, the oxidized product acts as an oxidant for the remaining material.
Figure 1: The dual degradation pathway triggered by moisture. Water acts as a catalyst for both oxidation (basic conditions) and deiodination (acidic conditions).
Protocol 2.1: The "Schlenk" Filtration
Do not filter this product on an open Buchner funnel if humidity is >40%.
Quench: Pour reaction mixture into ice-cold water containing 1% sodium thiosulfate (scavenges excess iodine oxidants).
pH Adjustment: Adjust pH to 6.5–7.0 carefully. Too basic = Oxidation; Too acidic = Protodeiodination.
Inert Filtration: Use a Schlenk frit or a pressure filter under Argon.
Drying: Dry at 40°C under high vacuum (< 1 mbar) for 12 hours. Crucial: Bleed the vacuum with Nitrogen, not air.
Module 3: Storage & Stability
The "Freezer Burn" Effect:
Storing this intermediate in a standard freezer (-20°C) without proper sealing causes condensation upon thawing. This condensation immediately degrades the surface layer of the compound.
Secondary Container: Heat-sealed aluminized Mylar bag containing a packet of activated silica gel and an oxygen scavenger.
Thawing: Allow the vial to reach room temperature inside the desiccator before opening.
Troubleshooting & FAQs
Q1: My product turned pink after leaving it on the bench for 1 hour. Is it ruined?
Diagnosis: This is surface oxidation (quinone-imine formation).
Solution: Likely not ruined. The oxidation is often superficial. Perform a rapid filtration through a short plug of silica gel using degassed Ethyl Acetate/Hexane (50:50). The oxidized impurity is highly polar and will stick to the silica; the product will elute.
Q2: I see a loss of Iodine in the NMR (diminished integration at C3) after aqueous workup.
Diagnosis: Protodeiodination driven by acidic conditions during the quench.
Solution: Ensure your quench buffer is buffered. Use a Phosphate buffer (pH 7.0) instead of water/HCl. Avoid prolonged exposure to the aqueous phase. Extract immediately into organic solvent (DCM or EtOAc).
Q3: Can I use the 5-methoxy analog and demethylate later to avoid handling the unstable 5-OH?
Diagnosis: A valid strategy, but demethylation of 3-iodo-5-methoxy-7-azaindole often requires
or Pyridine·HCl at high temps.
Risk:
will likely cleave the C-I bond.
Better Alternative: Use a silyl protecting group (TIPS or TBDMS) on the oxygen. These can be removed with TBAF under mild, non-aqueous conditions, preserving the iodine.
Visual Workflow: Safe Synthesis Pathway
Figure 2: Optimized synthesis route using TIPS protection to mask the moisture-sensitive phenol until the final step.
References
Synthesis of 7-Azaindole Derivatives
Title: "The Azaindole Framework in the Design of Kinase Inhibitors."
Source: Popowycz, F., et al. MDPI Pharmaceuticals, 2014.
1H NMR Spectrum Analysis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol: A Comparative Guide
Introduction The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for the indole ring with improved water solubility and hydrogen-bonding...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for the indole ring with improved water solubility and hydrogen-bonding capabilities. The specific derivative 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is a critical synthetic intermediate. The introduction of iodine at the C-3 position allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C-5 hydroxyl group provides a handle for etherification or solubilizing group attachment.
This guide provides a technical comparison between the product and its non-iodinated precursor, 1H-pyrrolo[2,3-b]pyridin-5-ol . It focuses on the specific spectral changes that validate the successful electrophilic iodination at the C-3 position, distinguishing it from potential regioisomers (C-2 iodination) or starting material.
Experimental Protocol
To ensure reproducibility and spectral resolution of exchangeable protons (OH and NH), adherence to the following protocol is required.
Sample Preparation[1]
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.
Reasoning: The target molecule contains two exchangeable protons (5-OH and 1-NH). Protic solvents like Methanol-d4 (CD3OD) will exchange with these protons, erasing their signals and removing critical diagnostic information. Chloroform-d (CDCl3) often provides poor solubility for 5-hydroxy-7-azaindoles.
Concentration: 5–10 mg of sample in 0.6 mL DMSO-d6.
Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).
Scans: 16–64 scans to ensure high signal-to-noise ratio for the broad OH peak.
Comparative Spectral Analysis
The validation of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol relies on observing specific "delta" changes relative to the starting material.
Quantitative Comparison Table
Assignment
Precursor: 1H-pyrrolo[2,3-b]pyridin-5-ol
Product: 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Diagnostic Change (Δ)
H-2 (Pyrrole)
~7.35 ppm (d, J ≈ 3.5 Hz)
~7.80 ppm (s)
Downfield shift + Loss of coupling
H-3 (Pyrrole)
~6.30 ppm (d, J ≈ 3.5 Hz)
Absent
Disappearance of signal
H-4 (Pyridine)
~7.50 ppm (d, J ≈ 2.5 Hz)
~7.55 ppm (d, J ≈ 2.5 Hz)
Minor shift; retains meta-coupling
H-6 (Pyridine)
~7.95 ppm (d, J ≈ 2.5 Hz)
~8.00 ppm (d, J ≈ 2.5 Hz)
Minor shift; retains meta-coupling
5-OH
~9.20 ppm (br s)
~9.30 ppm (br s)
Presence confirms 5-OH integrity
1-NH
~11.40 ppm (br s)
~12.00 ppm (br s)
Downfield shift (acidity increase)
> Note: Chemical shifts are approximate and referenced to residual DMSO-d6 (2.50 ppm). Exact values may vary with concentration and temperature.[1][2]
Detailed Mechanistic Analysis
A. The Pyrrole Ring (The "Fingerprint" Region)
Precursor: In the non-iodinated starting material, H-2 and H-3 exhibit a characteristic vicinal coupling (J ≈ 3.5 Hz). H-3 is electron-rich and appears upfield (~6.3 ppm).
Product: Upon iodination, the H-3 proton is replaced by Iodine.
Effect 1 (Multiplicity): The H-2 signal collapses from a doublet to a sharp singlet because its coupling partner (H-3) is gone.
Effect 2 (Chemical Shift): The Iodine atom exerts a heavy-atom effect and deshielding influence on the adjacent H-2, shifting it downfield (typically +0.4 to +0.5 ppm).
B. The Pyridine Ring (H-4 and H-6)
The 5-OH group dictates the splitting pattern of the pyridine protons.
H-4 and H-6 are meta to each other. They appear as two doublets with a small coupling constant (J ≈ 2.0–2.5 Hz).
Differentiation: H-6 is typically more deshielded (downfield, ~8.0 ppm) than H-4 (~7.5 ppm) due to the proximity to the pyridine nitrogen (N-7).
C. Exchangeable Protons
5-OH: Usually appears as a broad singlet between 9.0–9.5 ppm. Its integration must be 1H.
1-NH: The indole NH is the most downfield signal (11.0–12.5 ppm). The electron-withdrawing nature of the 3-Iodo group increases the acidity of the NH proton, often shifting it further downfield compared to the precursor.
Self-Validating Workflow (Troubleshooting)
To ensure the spectrum represents the correct regioisomer and high purity, apply this logical validation tree.
Regioisomer Check: 3-Iodo vs. 2-Iodo
Electrophilic iodination of 7-azaindoles favors the C-3 position. However, under certain conditions (or with directing groups), C-2 iodination can occur.
3-Iodo (Correct): Shows a singlet for H-2 (~7.8 ppm). NO signal at ~6.3 ppm.
2-Iodo (Incorrect): Would show a singlet for H-3 (typically upfield, ~6.5 ppm).
Starting Material (Incomplete): Shows two doublets (H-2 and H-3) with J ≈ 3.5 Hz.
D2O Exchange Test
If the OH or NH signals are ambiguous or overlapped:
Result: The signals at ~9.3 ppm (OH) and ~12.0 ppm (NH) should disappear or diminish significantly. The aromatic signals (H-2, H-4, H-6) will remain.
Visualization: Structural Verification Workflow
The following diagram illustrates the logical decision process for verifying the product structure based on 1H NMR data.
Caption: Logical workflow for distinguishing the target 3-iodo product from starting material and regioisomers using 1H NMR markers.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329771951, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (Analogous Core). Retrieved October 26, 2025 from [Link]
Kordubailo, M. V.; Tolmachev, A. A. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. 2025, 23 (3), 3–10. (Provides general NMR shifts for 7-azaindole derivatives). [Link]
A Comparative Guide to the Reactivity of 3-iodo-7-azaindole vs. 3-iodoindole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the indole and 7-azaindol...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the indole and 7-azaindole cores are privileged structures, frequently encountered in biologically active molecules. The introduction of substituents at the C3-position of these frameworks via palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3-iodo-7-azaindole and 3-iodoindole. By examining their performance in Suzuki-Miyaura, Sonogashira, and Heck couplings, supported by experimental data, we aim to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.
Unveiling the Electronic Landscape: The Impact of the 7-Aza Group
The fundamental difference in reactivity between 3-iodo-7-azaindole and 3-iodoindole stems from the presence of a nitrogen atom at the 7-position of the bicyclic ring system. This substitution significantly alters the electronic properties of the molecule, influencing the reactivity of the C3-I bond in palladium-catalyzed cross-coupling reactions.
Key Electronic Differences:
Inductive Effect: The nitrogen atom in the 7-position of 7-azaindole is more electronegative than the carbon atom it replaces in the indole ring. This results in a net electron-withdrawing inductive effect, which polarizes the entire ring system.
Electron Density at C3: The electron-withdrawing nature of the pyridine ring in 7-azaindole reduces the electron density at the C3 position compared to the more electron-rich pyrrole ring in indole. This has a direct impact on the oxidative addition step of the catalytic cycle.
N-H Acidity: The presence of the pyridine nitrogen also influences the acidity of the pyrrole N-H proton. 7-Azaindole is a stronger acid than indole. In acetonitrile, the pKa of 7-azaindole is approximately 30.79, while the pKa of indole is 32.78, making 7-azaindole about 100 times more acidic[1]. This increased acidity can be a factor in reaction conditions, particularly in the choice of base and the potential for N-arylation as a side reaction.
These electronic perturbations are the primary drivers for the observed differences in reactivity, which will be explored in the context of specific cross-coupling reactions.
Head-to-Head Comparison: Reactivity in Key Cross-Coupling Reactions
To provide a clear and practical comparison, we will now examine the performance of 3-iodo-7-azaindole and 3-iodoindole in three of the most widely utilized palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. Generally, both 3-iodoindole and 3-iodo-7-azaindole are excellent substrates for this reaction. However, the electronic differences between the two can lead to variations in reaction kinetics and optimal conditions.
Comparative Experimental Data for Suzuki-Miyaura Coupling:
The electron-deficient nature of the 7-azaindole ring is expected to facilitate the oxidative addition of the C-I bond to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. This suggests that 3-iodo-7-azaindole may react faster or under milder conditions than 3-iodoindole. However, the basicity of the pyridine nitrogen in 7-azaindole can also lead to catalyst inhibition through coordination to the palladium center, a challenge that may require careful selection of ligands and reaction conditions to overcome. For unprotected substrates, the higher acidity of the 7-azaindole N-H can lead to competitive deprotonation and potential side reactions if an inappropriate base is used. N-protection is often employed for both substrates to improve solubility and prevent these side reactions, leading to cleaner conversions and higher yields.
The Sonogashira coupling provides a direct route to synthesize aryl and heteroaryl alkynes. Both 3-iodoindole and 3-iodo-7-azaindole are competent substrates for this transformation.
Comparative Experimental Data for Sonogashira Coupling:
Similar to the Suzuki coupling, the oxidative addition of the C-I bond is a key step. The electron-withdrawing pyridine ring in 3-iodo-7-azaindole should, in principle, accelerate this step. The available data suggests that both substrates react efficiently, often at room temperature or with mild heating, to give high yields of the corresponding alkynes. The choice of N-protecting group, catalyst system, and base are all critical parameters that can be optimized for each substrate to achieve the desired outcome. For instance, copper-free Sonogashira conditions have also been successfully applied to both indole and azaindole systems.
Heck Reaction: Vinylation of the C3-Position
The Heck reaction allows for the formation of a new carbon-carbon bond between an aryl or vinyl halide and an alkene. While widely used for 3-iodoindoles, examples of Heck reactions with 3-iodo-7-azaindole are less common in the literature but are achievable.
The Heck reaction mechanism also begins with the oxidative addition of the aryl iodide to the palladium catalyst. The general principles discussed for the Suzuki and Sonogashira couplings regarding the influence of the 7-aza group on this step apply here as well. The data suggests that both substrates can undergo Heck vinylation, although conditions may need to be tailored. The potential for coordination of the pyridine nitrogen in 3-iodo-7-azaindole to the palladium center remains a consideration and may necessitate the use of specific ligands or higher reaction temperatures to achieve good conversions.
Mechanistic Insights: A Deeper Dive into the Catalytic Cycle
The reactivity of 3-iodo-7-azaindole and 3-iodoindole in palladium-catalyzed cross-coupling reactions can be rationalized by considering the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion/β-hydride elimination (for Heck), and reductive elimination.
Figure 2: Workflow for the Suzuki-Miyaura coupling of N-Boc-3-iodoindole.
Materials:
N-Boc-3-iodoindole (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Pd(dppf)Cl₂ (0.05 equiv)
K₂CO₃ (2.0 equiv)
Dioxane
Water
Procedure:
To a reaction flask, add N-Boc-3-iodoindole, phenylboronic acid, and K₂CO₃.
Add dioxane and water (typically in a 4:1 to 10:1 ratio).
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Add Pd(dppf)Cl₂ to the reaction mixture.
Heat the reaction to 80 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of N-methyl-3-iodoindole with Phenylacetylene
Figure 3: Workflow for the Sonogashira coupling of N-methyl-3-iodoindole.
Materials:
N-methyl-3-iodoindole (1.0 equiv)
Phenylacetylene (1.2 equiv)
PdCl₂(PPh₃)₂ (0.02 equiv)
CuI (0.01 equiv)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF)
Procedure:
To a dry reaction flask under an inert atmosphere (argon or nitrogen), add N-methyl-3-iodoindole, PdCl₂(PPh₃)₂, and CuI.
Add anhydrous DMF and triethylamine.
Add phenylacetylene dropwise to the stirred solution.
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extract the mixture with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the residue by flash column chromatography to afford the desired product.
Challenges and Considerations
While both substrates are versatile, there are specific challenges to consider for each:
3-Iodo-7-azaindole:
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. This can sometimes be mitigated by using N-oxide protected substrates or by careful selection of ligands that disfavor such coordination.
N-H Acidity: The higher acidity of the N-H proton can lead to competitive deprotonation by the base, which may interfere with the catalytic cycle or lead to N-arylation side products, especially in Suzuki couplings. N-protection is a common strategy to circumvent this issue.
Solubility: 7-Azaindole and its derivatives can sometimes exhibit poor solubility in common organic solvents, which may necessitate the use of more polar solvents like DMF or dioxane/water mixtures.
3-Iodoindole:
N-H Reactivity: While less acidic than 7-azaindole, the indole N-H can still be deprotonated by strong bases, leading to potential N-arylation side products. N-protection is often beneficial for achieving clean and high-yielding reactions.
Homocoupling: In Sonogashira reactions, homocoupling of the terminal alkyne can be a competing side reaction. This can be minimized by careful control of reaction conditions, such as temperature and the slow addition of the alkyne.
Conclusion
In the comparative analysis of 3-iodo-7-azaindole and 3-iodoindole, it is evident that both are highly valuable and versatile substrates for palladium-catalyzed cross-coupling reactions. The presence of the nitrogen atom in the 7-position of the azaindole ring imparts distinct electronic properties that can influence reactivity.
The increased electrophilicity of the C3 position in 3-iodo-7-azaindole generally facilitates the rate-determining oxidative addition step, potentially allowing for milder reaction conditions compared to 3-iodoindole. However, this is counterbalanced by the potential for catalyst inhibition via coordination of the pyridine nitrogen and challenges associated with the higher acidity of the N-H proton.
Ultimately, the choice between these two building blocks will depend on the specific synthetic target and the desired properties of the final molecule. A thorough understanding of their relative reactivities and the judicious selection of reaction conditions, including the use of N-protection, appropriate ligands, and bases, will enable chemists to effectively harness the synthetic potential of both 3-iodo-7-azaindole and 3-iodoindole in the pursuit of novel chemical entities.
References
Lebeuf, R., et al. (2021). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 86(17), 11498-11508. [Link]
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292-10296. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2- and 3-pyridyl boronic acids with aryl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
Arcadi, A., et al. (2001). Palladium-catalysed synthesis of 4-substituted-7-azaindoles. Journal of Organometallic Chemistry, 624(1-2), 234-243.
Collot, V., et al. (2002). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron, 58(29), 5765-5771.
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
McLaughlin, M., et al. (2006). A General, Modular Method for the Synthesis of 3-Substituted Indoles via Suzuki-Miyaura Cross-Coupling. Organic Letters, 8(15), 3311-3314. [Link]
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
Das, D., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7946. [Link]
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
Bedford, R. B., & Cazin, C. S. J. (2001). The Heck reaction using palladium catalysts: a guide for the perplexed.
Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(25), 10439-10449. [Link]
Sonogashira Coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... - ResearchGate. [Link]
Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. - ResearchGate. [Link]
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. [Link]
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC. [Link]
Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines - ResearchGate. [Link]
The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - ACS Publications. [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. [Link]
Suzuki cross-coupling of arylboronic acids with compound 2 - ResearchGate. [Link]
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals. [Link]
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. [Link]
Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design - ResearchGate. [Link]
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - DSpace@MIT. [Link]
Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives - PMC. [Link]
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. [Link]
Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing). [Link]
a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... - ResearchGate. [Link]
Palladium-Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors - Norwegian Research Information Repository. [Link]
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed. [Link]
Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles - ResearchGate. [Link]
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - ResearchGate. [Link]
Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) - ResearchGate. [Link]
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Compound: 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 5-hydroxy-3-iodo-7-azaindole).
CAS: 1138647-38-5 (Generic) / 98549-88-3 (Precursor Reference).
Primary Application: Critical intermediate in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs, c-Met inhibitors). The 3-iodo position serves as a "molecular handle" for Suzuki-Miyaura cross-coupling, while the 5-hydroxyl group often acts as a solubilizing anchor or hydrogen-bond donor in the ATP-binding pocket.
Scope of Guide: This document provides a comparative spectroscopic analysis to distinguish the target 3-iodo derivative from its non-iodinated precursor (1H-pyrrolo[2,3-b]pyridin-5-ol). It focuses on the diagnostic utility of Infrared (IR) Spectroscopy as a rapid Quality Control (QC) tool during synthesis.
Comparative Spectral Analysis (Performance vs. Alternatives)
In a synthetic setting, the "performance" of an analytical method is defined by its ability to differentiate the product from starting materials and byproducts. The critical differentiation here is between the Starting Material (SM) , 1H-pyrrolo[2,3-b]pyridin-5-ol, and the Target Product , 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol.
Characteristic Peak Assignment Table
The following data synthesizes experimental values from structural analogs (3-iodo-7-azaindole and 5-hydroxy-7-azaindole) to establish diagnostic ranges.
The bulky iodine at C3 disrupts the tight H-bond network seen in the precursor, often sharpening or shifting the OH band.
N-H (Pyrrole)
Stretch ()
3100-2800 (Broad, Dimer)
3200-3300 (Shifted)
Iodine is an electron-withdrawing group (inductive), increasing the acidity of the N-H proton and shifting the frequency.
C-H (C3 Position)
Bend ()
~720-750 (Out-of-plane)
ABSENT
Primary Indicator: The loss of the C3-H bending mode is the most reliable confirmation of substitution.
C-I (Carbon-Iodine)
Stretch ()
Absent
500-600 (Weak/Medium)
Difficult to see in standard IR; requires Far-IR or clear window. Presence confirms halogenation.
Pyridine Ring
Breathing
1580-1620
1560-1590
The heavy atom effect (Iodine) lowers the frequency of ring skeletal vibrations.
Technical Insight: The introduction of iodine (atomic mass ~127) at the C3 position significantly alters the reduced mass of the ring system, causing a red shift (lower wavenumber) in the skeletal ring breathing modes compared to the lighter hydrogen-substituted precursor.
Detailed Experimental Protocol
To obtain reproducible spectra capable of resolving the subtle shifts in the hydroxyl and amine regions, the KBr Pellet Method is superior to ATR (Attenuated Total Reflectance) for this specific compound due to the complex hydrogen-bonding network of the 7-azaindole scaffold.
Reagents & Equipment[1][2]
Sample: >98% purity 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (dried in vacuo at 40°C for 4h).
Equipment: FT-IR Spectrometer (e.g., Bruker Tensor or PerkinElmer Spectrum).
Step-by-Step Methodology
Desiccation: Ensure the sample is completely dry. Residual water will mask the critical O-H/N-H region (3200-3600 cm⁻¹).
Ratio: Mix 1.5 mg of sample with 200 mg of KBr (approx. 1:130 ratio).
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Caution: Do not over-grind to the point of absorbing atmospheric moisture.
Compression: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air) to form a transparent pellet.
Acquisition:
Resolution: 2 cm⁻¹
Scans: 32 or 64
Range: 4000–400 cm⁻¹
Baseline Correction: Apply automatic baseline correction to account for light scattering from the pellet.
Validation Workflow & Logic
The following diagram illustrates the decision logic for validating the synthesis of the target compound using IR as a primary checkpoint before more expensive HPLC/NMR analysis.
Caption: Logical workflow for validating the iodination of 1H-pyrrolo[2,3-b]pyridin-5-ol using IR markers.
Mechanistic Interpretation of Spectral Data
The "Heavy Atom" Effect
Replacing the Hydrogen at C3 with Iodine introduces a significant mass increase. In vibrational spectroscopy, the frequency (
) of a bond is inversely proportional to the reduced mass ():
Where is the force constant. The C-I bond, being weaker and heavier than C-H, appears in the "fingerprint" or far-IR region (<600 cm⁻¹). More importantly, this substitution constrains the vibration of the entire pyrrole ring, often causing a hypsochromic shift (blue shift) in the C=C stretching frequencies due to steric strain, counter-balanced by a bathochromic shift (red shift) from the mass effect.
Hydrogen Bonding Topology
7-azaindoles form stable dimers in the solid state via
hydrogen bonds.
Precursor: Forms a predictable centrosymmetric dimer, leading to broad, multi-component NH bands (2500-3100 cm⁻¹).
3-Iodo Derivative: The large iodine atom sterically hinders the formation of this planar dimer. This forces the molecules into a different packing arrangement, often breaking the dimer or lengthening the H-bonds. Consequently, the N-H and O-H stretching bands in the 3-iodo derivative often appear sharper and at higher frequencies (closer to free N-H/O-H) compared to the precursor.
References
National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.
[Link]
Morzyk-Ociepa, B. et al. (2015).[1] X-ray crystal structure, vibrational spectra and DFT calculations of 3-chloro-7-azaindole: a case of dual N-H...N hydrogen bonds in dimers.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
[Link]
Talapatra, S. et al. (2004). Determination of the excited state structure of 7-azaindole using a Franck–Condon analysis. Molecular Physics.
[Link]
PubChem. 3-Iodo-7-azaindole Compound Summary (CID 5377078). National Center for Biotechnology Information.
[Link]
K.C. Majumdar et al. (2012). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences.
[Link]
A Comprehensive Guide to the Safe Handling of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol. As a novel compound,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the procedural guidance herein is synthesized from the known hazards of structurally analogous iodo- and pyrrolopyridine compounds, ensuring a cautious and comprehensive approach to safety.
Hazard Assessment: Understanding the Risks
Given its chemical structure—a halogenated pyrrolopyridine—3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol should be handled as a substance with potential health risks. Analysis of similar compounds indicates the following potential hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Irritation: May cause significant skin irritation upon contact.[1][3][4]
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][3]
The table below summarizes the typical GHS hazard classifications for structurally related pyrrolopyridines and iodinated compounds. It is prudent to assume that 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol shares these classifications.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is paramount. The following equipment is mandatory when handling 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol.
a. Hand Protection: The First Barrier
Required: Nitrile gloves.
Causality: Nitrile offers excellent general chemical resistance and is preferable to latex for handling a wide variety of solvents and organic compounds.[6] Since the specific permeation time for this compound is unknown, vigilance is key.
Protocol:
Inspect gloves for any signs of degradation or punctures before use.
Don gloves over the cuffs of your lab coat to create a seal.[7]
Change gloves every 30-60 minutes or immediately if you suspect contamination or notice any degradation (e.g., stickiness, brittleness).[7]
To remove, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
Dispose of used gloves in the designated chemical waste container.
Wash hands thoroughly with soap and water after removing gloves.[8]
b. Eye and Face Protection: Shielding Sensitive Membranes
Required: Chemical safety goggles and a face shield.
Causality: Standard safety glasses do not provide adequate protection from splashes.[7] Given the high risk of serious eye irritation, chemical safety goggles that form a seal around the eyes are necessary. A face shield provides an additional layer of protection for the entire face against splashes during procedures like transferring solutions.[7][9]
Protocol:
Ensure goggles fit snugly and comfortably.
Wear the face shield over the safety goggles, especially when handling larger quantities or when there is a significant splash risk.
Clean and inspect all eye and face protection before and after each use.
c. Body Protection: Minimizing Dermal Exposure
Required: A fire-resistant lab coat and appropriate attire.
Causality: A lab coat provides a removable barrier to protect your skin and personal clothing from contamination.[6]
Protocol:
Always wear a long-sleeved lab coat, fully fastened.
Wear long pants and closed-toe shoes to ensure no skin is exposed.
Remove the lab coat immediately if it becomes contaminated and before leaving the laboratory.
d. Respiratory Protection: Preventing Inhalation
Required: Use in a certified chemical fume hood is the primary engineering control. If this is not feasible or in the event of a large spill, a respirator may be necessary.
Causality: Handling the solid form of this compound can generate dust, which may be inhaled and cause respiratory irritation.[1][3] A chemical fume hood provides essential ventilation to capture and remove these airborne contaminants.
Protocol:
All weighing, handling, and preparation of solutions must be conducted inside a properly functioning chemical fume hood.
If a respirator is required (e.g., for large spill cleanup), use a minimum of an N95-rated respirator.[7] All personnel requiring a respirator must be fit-tested and trained in its proper use.[7] Surgical masks offer no protection from chemical dust or vapors.[7][9]
Caption: Hierarchy of controls, prioritizing engineering and administrative solutions over PPE.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Caption: Step-by-step workflow for the safe handling of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol.
Receiving and Unpacking: Upon receipt, transport the unopened container to the designated laboratory area. Unpack inside a chemical fume hood. Inspect the container for any damage or leaks.
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled.
Weighing and Transfer:
Perform all weighing and transfers of the solid material within a chemical fume hood or a ventilated balance enclosure to control dust.
Use anti-static and spark-proof equipment where possible.[3]
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
General Handling:
Avoid all direct contact with the compound.
Do not eat, drink, or smoke in the laboratory.[1][2][3]
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][3]
Emergency Procedures: A Plan for Rapid Response
In the event of an exposure or spill, immediate and correct action is critical. Post these procedures in a visible location in the laboratory.
Exposure Type
Immediate First Aid Action
Skin Contact
Immediately remove contaminated clothing.[8][10] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[8][11] Seek immediate medical attention if irritation persists.
Eye Contact
Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[1][12][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation
Move the affected person to fresh air at once.[2][13] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[13]
Ingestion
Do NOT induce vomiting.[10] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
Spill Response Plan:
Minor Spill (Contained within a fume hood):
Ensure you are wearing full PPE.
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Collect all cleanup materials as hazardous waste.
Major Spill (Outside of a fume hood):
Evacuate the immediate area and alert others. Restrict access.
If the substance is volatile or creates significant dust, evacuate the entire lab and call your institution's emergency response team.
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
Waste Segregation: As a halogenated organic compound, all waste containing 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol must be segregated into a dedicated "Halogenated Organic Waste" stream.[15] This includes:
Use only chemically compatible and properly sealed containers for waste collection.[15]
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol."[15]
Final Disposal:
Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[15] Incineration at a licensed facility is the recommended disposal method for this type of waste.[15][16]
Never dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol, ensuring a safe and productive research environment.
References
Government of Canada. (n.d.). Pesticide Spills.
ChemicalBook. (2023). 3-IODO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBONITRILE Safety Data Sheet.
Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Fisher Scientific. (2021). Iodine Safety Data Sheet.
CymitQuimica. (2024). 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo- Safety Data Sheet.
Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes.
ECHEMI. (n.d.). 3-Iodo-1H-pyrazole Safety Data Sheets.
Capot Chemical. (2023). MSDS of 3-Iodo-1-(tetrahydro-pyran-2-YL)-1H-pyrazolo[3,4-C]pyridine.
BenchChem. (2023). Navigating the Safe Disposal of N-(3-((5-Iodo-4- ((3-((2-thienylcarbonyl)amino....
Washington State University. (n.d.). Pesticide Emergency Response.
University of California, Santa Barbara. (n.d.). PYROPHORIC CHEMICALS: HANDLING & USE. Retrieved from UC Santa Barbara, Environmental Health & Safety.
University of Washington. (n.d.). Standard Operating Procedure: Pyrophoric Materials. Retrieved from the University of Washington, Department of Chemistry.
United States Environmental Protection Agency. (2023). First Aid in Case of Pesticide Exposure.
BLD Pharmatech. (n.d.). tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Safety Data Sheet.
Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.